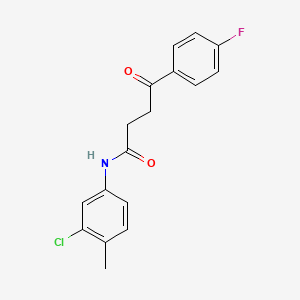
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a member of the family of compounds known as beta-lactamase inhibitors, which are used to combat antibiotic resistance in bacteria. In
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that can break down beta-lactam antibiotics, rendering them ineffective. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to be effective in inhibiting beta-lactamases, which can help to combat antibiotic resistance in bacteria.
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been studied for its potential applications in cancer research. Recent studies have shown that N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide can inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves its ability to inhibit beta-lactamases. Beta-lactamases are enzymes produced by bacteria that can break down beta-lactam antibiotics, rendering them ineffective. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide works by binding to the active site of beta-lactamases, preventing them from breaking down beta-lactam antibiotics. This allows the antibiotics to remain effective and combat bacterial infections.
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide induces apoptosis is not fully understood, but it is thought to involve the activation of caspase enzymes, which are responsible for initiating the apoptotic process.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-lactamases and induce apoptosis in cancer cells, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been shown to have anti-inflammatory properties. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been shown to inhibit the production of inflammatory cytokines, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of beta-lactamases, which makes it useful for studying the effects of beta-lactam antibiotics on bacterial infections. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is also relatively easy to synthesize, which makes it accessible to researchers.
One limitation of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is that it is not effective against all types of beta-lactamases. Some beta-lactamases are resistant to N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, which limits its usefulness in certain types of bacterial infections. Additionally, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has not been extensively studied in humans, which limits its potential for use in clinical applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. One area of research is the development of new beta-lactamase inhibitors that are more effective against resistant strains of bacteria. Another area of research is the development of new cancer treatments that utilize N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide or similar compounds to induce apoptosis in cancer cells.
Research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide could also lead to a better understanding of the mechanisms of antibiotic resistance in bacteria. By studying the effects of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide on beta-lactamases, researchers could gain insights into how bacteria develop resistance to antibiotics and how to combat this resistance.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a beta-lactamase inhibitor that has been shown to be effective in combating antibiotic resistance in bacteria. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has also been studied for its potential applications in cancer research. N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments, but also has limitations that need to be addressed. There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, including the development of new beta-lactamase inhibitors and cancer treatments.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-fluorophenylacetic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate and sodium bicarbonate to yield N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide is a complex process that requires specialized knowledge and equipment.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11-2-7-14(10-15(11)18)20-17(22)9-8-16(21)12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBORNLHZYBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



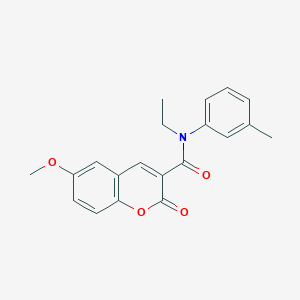
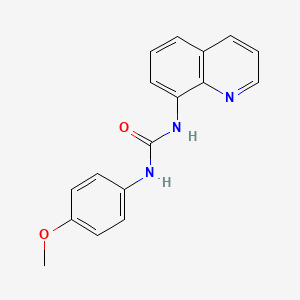
![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
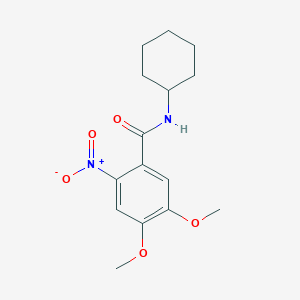
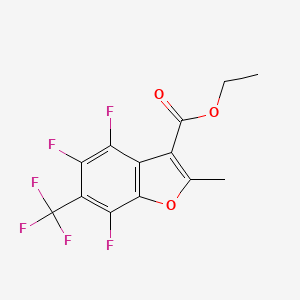
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)
